
Cyclohexanamine;3-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanamine;3-phenylprop-2-enoic acid is a compound that combines two distinct chemical entities: cyclohexanamine and 3-phenylprop-2-enoic acid It is a colorless liquid with a fishy odor and is used in various industrial applicationsIt is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanamine can be synthesized through the hydrogenation of aniline or by the reduction of cyclohexanone oxime. The hydrogenation process involves the use of a catalyst such as nickel or platinum under high pressure and temperature conditions. The reduction of cyclohexanone oxime can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
3-phenylprop-2-enoic acid can be synthesized through several methods, including the Perkin reaction, Claisen condensation, Knoevenagel-Doebner reaction, and Heck reaction. The most direct synthetic approach is the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of cyclohexanamine typically involves the catalytic hydrogenation of aniline. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. For 3-phenylprop-2-enoic acid, industrial production often utilizes the Perkin reaction, where benzaldehyde is condensed with acetic anhydride in the presence of sodium acetate as a catalyst .
化学反应分析
Types of Reactions
Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert cyclohexanamine to cyclohexane using hydrogen gas and a metal catalyst. Substitution reactions involve the replacement of the amine group with other functional groups, such as halogens or alkyl groups.
3-phenylprop-2-enoic acid also undergoes several types of reactions, including oxidation, reduction, and substitution. It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can convert it to 3-phenylpropanoic acid using hydrogen gas and a metal catalyst. Substitution reactions involve the replacement of the carboxylic acid group with other functional groups, such as esters or amides .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkyl groups (e.g., methyl, ethyl)
Major Products Formed
Cyclohexanamine: Cyclohexanone (oxidation), cyclohexane (reduction), substituted cyclohexylamines (substitution)
3-phenylprop-2-enoic acid: Benzoic acid (oxidation), 3-phenylpropanoic acid (reduction), substituted cinnamic acid derivatives (substitution)
科学研究应用
Cyclohexanamine and 3-phenylprop-2-enoic acid have numerous scientific research applications across various fields:
Chemistry: Cyclohexanamine is used as a building block in organic synthesis and as a precursor for the production of various chemicals.
Biology: Cyclohexanamine is studied for its potential use as a neurotransmitter analog and in the development of new drugs.
Medicine: Cyclohexanamine derivatives are explored for their potential therapeutic effects in treating neurological disorders.
Industry: Cyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
作用机制
The mechanism of action of cyclohexanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake. The exact pathways and targets depend on the specific derivative and its intended use.
3-phenylprop-2-enoic acid exerts its effects through multiple mechanisms, including inhibition of enzyme activity, modulation of gene expression, and interaction with cellular signaling pathways. It can inhibit the activity of enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects .
相似化合物的比较
Cyclohexanamine and 3-phenylprop-2-enoic acid can be compared with other similar compounds to highlight their uniqueness:
Cyclohexanamine: Similar compounds include aniline, benzylamine, and cyclohexanol.
3-phenylprop-2-enoic acid: Similar compounds include benzoic acid, phenylacetic acid, and phenylpropanoic acid.
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds, researchers can better utilize cyclohexanamine and 3-phenylprop-2-enoic acid in various fields of study and industry.
属性
CAS 编号 |
67217-36-1 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
cyclohexanamine;3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C6H13N/c10-9(11)7-6-8-4-2-1-3-5-8;7-6-4-2-1-3-5-6/h1-7H,(H,10,11);6H,1-5,7H2 |
InChI 键 |
CYJMVNWBACJNLK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
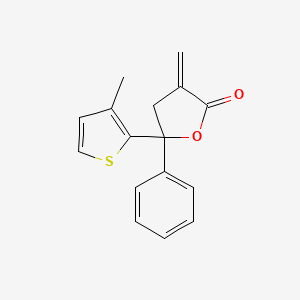
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
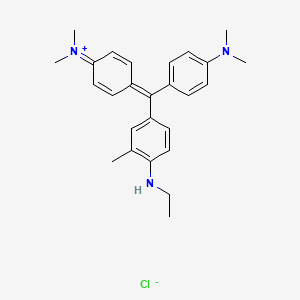
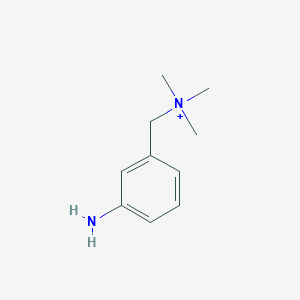
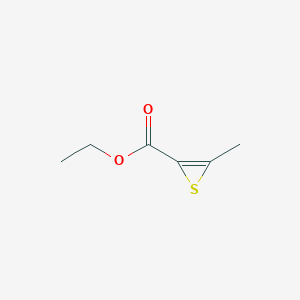
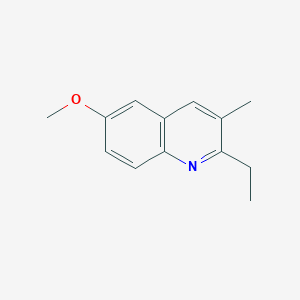
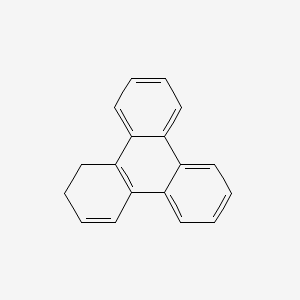
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
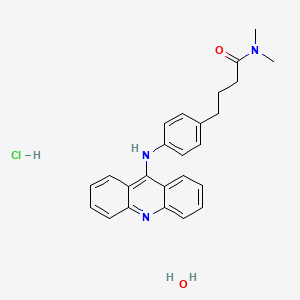
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
